molecular formula C5H7NO3 B13830751 1-(5-hydroxy-4H-1,2-oxazol-5-yl)ethanone

1-(5-hydroxy-4H-1,2-oxazol-5-yl)ethanone

Cat. No.: B13830751
M. Wt: 129.11 g/mol
InChI Key: HMTKVFQYWOAIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Hydroxy-4H-1,2-oxazol-5-yl)ethanone (CAS 114113-84-7) is a chemical compound with the molecular formula C5H7NO3 and a molecular weight of 129.11 g/mol . Its structure features an isoxazolone ring, a significant heterocyclic scaffold in medicinal chemistry and drug discovery . Oxazolone and isoxazole derivatives are recognized as versatile building blocks in organic synthesis and are frequently investigated for their diverse biological activities . Researchers value this core structure because it can serve as a precursor for synthesizing more complex molecules, including various nitrogen-containing heterocycles, amino acid analogs, and other pharmaceutically intriguing compounds . Compounds containing the oxazolone moiety have demonstrated a wide spectrum of pharmacological potential in scientific literature, including antimicrobial, antiviral, anticancer, and antioxidant properties . The exocyclic double bond in position four of the oxazolone ring provides a reactive site that allows for the construction of diverse derivatives, facilitating structure-activity relationship (SAR) studies . This product is provided as a high-purity material for research applications exclusively. It is intended for use in laboratory settings by qualified professionals only. This compound is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

1-(5-hydroxy-4H-1,2-oxazol-5-yl)ethanone

InChI

InChI=1S/C5H7NO3/c1-4(7)5(8)2-3-6-9-5/h3,8H,2H2,1H3

InChI Key

HMTKVFQYWOAIHX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CC=NO1)O

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 1 5 Hydroxy 4h 1,2 Oxazol 5 Yl Ethanone

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. This approach is fundamental to designing a viable synthetic route.

The structure of 1-(5-hydroxy-4H-1,2-oxazol-5-yl)ethanone, a 5-hydroxy-4,5-dihydroisoxazole, points towards a classical and robust method for isoxazole (B147169) ring construction: the condensation of hydroxylamine (B1172632) with a 1,3-dicarbonyl equivalent. researchgate.netwikipedia.org The most logical disconnections for the heterocyclic core are the bonds formed during the final cyclization step.

The key strategic bonds for disconnection are the O1-C5 and the N2-C3 bonds. Cleavage of these bonds simplifies the heterocyclic ring into two primary components: a nitrogen-oxygen unit and a three-carbon chain. This disconnection strategy is based on the well-established reactivity of hydroxylamine with 1,3-dicarbonyl compounds. researchgate.netnih.gov The C5 carbon, bearing both a hydroxyl and an acetyl group, is a key structural feature that guides the retrosynthetic thinking, identifying it as a masked carbonyl group.

Following the disconnection of the O1-C5 and N2-C3 bonds, two synthons are revealed:

Hydroxylamine (NH₂OH) : This synthon provides the N-O fragment of the isoxazole ring. Its corresponding synthetic equivalent is typically hydroxylamine hydrochloride (NH₂OH·HCl), a stable and commercially available salt.

A 1,3,5-tricarbonyl synthon : The C3-C4-C5 portion of the isoxazole ring, along with the acetyl substituent at C5, points to a five-carbon backbone with carbonyl functionality at positions 1, 3, and 5.

The synthetic equivalent for this tricarbonyl synthon is pentane-1,3,5-trione . This precursor contains the necessary arrangement of electrophilic centers to react with hydroxylamine to form the target structure. Due to the potential instability of simple β,δ-triketones, a protected form or a synthetic precursor that generates the trione (B1666649) in situ might be employed in a practical synthesis.

Table 1: Retrosynthetic Analysis of this compound

Target MoleculeKey DisconnectionsPrecursor SynthonsSynthetic Equivalents
This compoundO1—C5, N2—C3Hydroxylamine Synthon, 1,3,5-Tricarbonyl SynthonHydroxylamine Hydrochloride, Pentane-1,3,5-trione (or a protected synthetic equivalent)

Functional Group Interconversion (FGI) is a critical consideration in synthesis design, allowing for the transformation of one functional group into another to facilitate a desired reaction or to achieve the final target structure. fiveable.me In the context of this compound, the most significant FGI is the inherent ring-chain tautomerism.

The target molecule can be viewed as the cyclic hemiaminal (or lactam-ol) form of an open-chain keto-oxime. This equilibrium is a key feature of its chemistry. The synthesis relies on the irreversible formation of the stable cyclic structure from the open-chain precursor during the reaction. No complex FGI steps are required in the forward synthesis if the appropriate tricarbonyl precursor is used, as the target functional groups are installed directly during the key cyclocondensation reaction.

Development of Synthetic Routes to the 1,2-Oxazole Core

The construction of the 1,2-oxazole ring can be accomplished through several methods, with the two most prominent being the 1,3-dipolar cycloaddition of nitrile oxides with alkynes/alkenes and the cyclocondensation of hydroxylamine with a three-carbon component. researchgate.netnih.gov For the specific target molecule, the latter approach is the most direct and strategically sound.

Cyclocondensation reactions are powerful tools for building heterocyclic rings. This strategy involves the joining of two or more molecules to form a ring, with the concurrent elimination of a small molecule, such as water. The formation of the isoxazole ring from a 1,3-dicarbonyl compound and hydroxylamine is a classic example of this reaction class. wikipedia.org The reaction is typically robust, proceeds in good yields, and allows for a wide variety of substituents to be incorporated into the final isoxazole product, depending on the choice of the dicarbonyl precursor. nih.gov

The cornerstone of the proposed synthesis for this compound is the reaction of a pentane-1,3,5-trione precursor with hydroxylamine. This method is widely used for the synthesis of various isoxazole derivatives. researchgate.netnih.gov

The proposed mechanism proceeds via two key steps:

Oxime Formation : The nucleophilic nitrogen atom of hydroxylamine attacks one of the carbonyl groups of the 1,3,5-trione. Given the three carbonyls, regioselectivity is a consideration. However, attack at any of the carbonyls can potentially lead to a cyclization precursor. The initial attack is followed by dehydration to form an oxime intermediate.

Intramolecular Cyclization : The hydroxyl group of the newly formed oxime then acts as an intramolecular nucleophile, attacking one of the remaining carbonyl groups (in this case, the carbonyl at C3 or C5 relative to the initial oximation site). This attack forms the five-membered 4H-1,2-oxazole ring, generating the stable 5-hydroxy group.

The reaction is typically carried out in a suitable solvent like ethanol, often with mild heating. semanticscholar.org The use of hydroxylamine hydrochloride necessitates the addition of a base to liberate the free hydroxylamine for the reaction to proceed. The versatility of this methodology is demonstrated by its application to a wide range of β-dicarbonyl compounds, as illustrated in the following table.

Table 2: Examples of Isoxazole Synthesis via Hydroxylamine Cyclocondensation

1,3-Dicarbonyl PrecursorReagents & ConditionsResulting Isoxazole Derivative
AcetylacetoneNH₂OH·HCl, Base, Ethanol, Reflux3,5-Dimethylisoxazole
DibenzoylmethaneNH₂OH·HCl, Base, Ethanol, Reflux3,5-Diphenylisoxazole
Ethyl AcetoacetateNH₂OH·HCl, Aldehyde, Base, Water, Room Temperature 4-Arylidene-3-methylisoxazol-5(4H)-one
ChalconesNH₂OH·HCl, Ethanol, Acetic Acid, Reflux semanticscholar.org3,5-Disubstituted-4,5-dihydroisoxazoles
β-Enamino KetoestersNH₂OH·HCl, Ethanol, Reflux nih.govSubstituted 5-Amino-1,2-oxazole derivatives

Cyclocondensation Reactions for Isoxazole Ring Formation

Role of Enamine-Type Schiff Bases in Oxazole (B20620) Synthesis

While the target molecule is an isoxazole, understanding the role of enamine-type Schiff bases in the synthesis of the isomeric oxazole ring provides valuable insight into heterocyclic chemistry. Enamine-type Schiff bases, or more accurately their enamine tautomers, can serve as key intermediates in classical oxazole syntheses.

One relevant method is the Van Leusen oxazole synthesis , which typically involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govorganic-chemistry.orgmdpi.com The reaction proceeds through a [3+2] cycloaddition mechanism. nih.govmdpi.com While the classical Van Leusen reaction utilizes aldehydes, modifications using imines (Schiff bases) can lead to the formation of imidazoles. wikipedia.org However, the enamine tautomer of a Schiff base can conceptually participate in reactions analogous to those of enamines in other heterocyclic syntheses. For instance, the nucleophilic character of the β-carbon of an enamine could allow it to react with a suitable electrophile, initiating a cyclization cascade to form an oxazole ring, although this is not the primary pathway in the Van Leusen reaction.

Another significant method is the Robinson-Gabriel synthesis , which involves the cyclodehydration of α-acylamino ketones to form oxazoles. wikipedia.orgwikiwand.com The starting α-acylamino ketones can be prepared through various methods, and the use of enamides (N-acylated enamines) represents a direct route to precursors for this synthesis. An enamide, which is structurally related to an enamine-type Schiff base, can be converted to an α-acylamino ketone, which then undergoes acid-catalyzed cyclization to yield the oxazole. chempedia.info

[3+2] Cycloaddition Approaches for Isoxazole Scaffolds

The [3+2] cycloaddition reaction is a powerful and widely used method for the construction of five-membered heterocyclic rings, including the isoxazole scaffold of the target molecule. beilstein-journals.orgacs.org This approach involves the reaction of a 1,3-dipole with a dipolarophile.

In the context of isoxazole synthesis, the most common 1,3-dipole is a nitrile oxide , which can be generated in situ from the corresponding aldoxime or hydroximoyl chloride. beilstein-journals.orgnih.gov The dipolarophile can be an alkyne or an alkene, leading to isoxazoles or isoxazolines, respectively. For the synthesis of a highly substituted isoxazole like this compound, a β-dicarbonyl compound or a β-ketoester can act as the dipolarophile. beilstein-journals.org

The reaction between a nitrile oxide and a β-diketone, such as pentane-2,4-dione, in the presence of a base, can lead to the formation of a 3,4,5-trisubstituted isoxazole. beilstein-journals.org The regioselectivity of this reaction is a crucial aspect, and it is influenced by both electronic and steric factors of the reactants.

Strategic Introduction of the Ethanone (B97240) Moiety

The ethanone group at the C5 position of the target molecule is a key structural feature. A plausible strategy for its introduction involves utilizing a precursor that already contains the necessary carbon framework. A suitable starting material for a reaction with hydroxylamine would be a β-dicarbonyl compound that possesses an acetyl group destined to become the ethanone moiety.

Specifically, the reaction of a 1,3-diketone with hydroxylamine is a classical method for isoxazole synthesis. rsc.org To obtain the desired substitution pattern, a symmetrical β-diketone like pentane-2,4-dione could be a logical starting point. The reaction with hydroxylamine would proceed through the formation of a mono-oxime intermediate, followed by intramolecular cyclization and dehydration to yield a 3,5-dimethylisoxazole. However, to achieve the target structure, a more complex precursor or a different reaction pathway would be necessary.

An alternative approach involves the [3+2] cycloaddition of a nitrile oxide with a β-diketone. beilstein-journals.org For instance, the reaction of acetonitrile (B52724) oxide with pentane-2,4-dione could theoretically lead to a precursor that, upon further modification, yields the target molecule.

Selective Installation or Derivatization of the Hydroxyl Group at Position 5

The selective introduction of a hydroxyl group at the C5 position is a significant synthetic challenge. One potential strategy involves the reaction of α,β-unsaturated ketones with hydroxylamine. This reaction can lead to the formation of 5-hydroxy-4,5-dihydroisoxazole (isoxazoline) derivatives. colab.wsresearchgate.net Subsequent oxidation of the isoxazoline (B3343090) could then yield the corresponding isoxazole.

Another approach could involve the cyclization of a β-keto oxime that also contains a carbonyl group at the appropriate position. Intramolecular cyclization of such a precursor could lead to the formation of the desired 5-hydroxyisoxazole ring. rsc.org The regioselectivity of the cyclization would be a critical factor to control.

Furthermore, the reaction of 1,3-diketones with hydroxylamine can, under specific conditions, favor the formation of the 5-hydroxyisoxazole tautomer. The equilibrium between the keto and enol forms of the intermediate plays a crucial role in determining the final product. nih.gov

Optimization of Reaction Conditions and Catalyst Selection

The efficiency and selectivity of the synthetic routes toward this compound are highly dependent on the reaction conditions and the choice of catalysts.

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent can significantly impact the outcome of isoxazole synthesis. In [3+2] cycloaddition reactions, solvent polarity can influence the rate and regioselectivity of the reaction. For instance, in the cycloaddition of nitrile oxides with ethyl propiolate, the ratio of 3,5- to 3,4-disubstituted isoxazoles was found to vary with the solvent, with less polar solvents favoring the 3,5-disubstituted product.

In the synthesis of 3,4,5-trisubstituted isoxazoles from nitrile oxides and β-diketones, aqueous solvent systems have been shown to be effective, offering an environmentally friendly alternative to organic solvents. beilstein-journals.org The use of a water-methanol mixture can facilitate the dissolution of reactants while still promoting the desired cycloaddition. beilstein-journals.org The polarity of the solvent also affects the keto-enol equilibrium of the β-diketone precursor, which in turn influences the reaction pathway. beilstein-journals.org

The following table summarizes the effect of different solvent systems on the yield of a model [3+2] cycloaddition reaction between a hydroximoyl chloride and a β-diketone.

EntrySolvent System (v/v)BaseYield (%)
195% H₂O / 5% MeOHDIPEA85
25% H₂O / 95% MeOHTEA68
3DichloromethaneTEA50
4IsopropanolTEA57

Data adapted from a representative synthesis of 3,4,5-trisubstituted isoxazoles. beilstein-journals.org

Role of Catalysts (e.g., Acids, Bases, Transition Metals) in Reaction Pathways

Catalysts play a pivotal role in directing the course of isoxazole and oxazole syntheses, influencing reaction rates, yields, and regioselectivity.

Base Catalysis: In the synthesis of isoxazoles from β-dicarbonyl compounds and hydroxylamine, a base is often required to facilitate the initial condensation and subsequent cyclization. nih.gov Similarly, in [3+2] cycloaddition reactions involving nitrile oxides generated from hydroximoyl chlorides, a base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is necessary to dehydrohalogenate the precursor. beilstein-journals.org The choice of base can affect the reaction rate and the formation of side products.

Acid Catalysis: Acid catalysts are crucial in the Robinson-Gabriel synthesis of oxazoles, where they promote the cyclodehydration of the α-acylamino ketone intermediate. wikipedia.orgchempedia.info In the context of isoxazole synthesis, acid catalysis can be employed in the cyclization of β-hydroxyamino ketones. nih.gov For example, the treatment of N,O-diBoc-protected β-keto hydroxamic acids with hydrochloric acid leads to the formation of 5-substituted 3-isoxazolols. nih.gov

Transition Metal Catalysis: Transition metals are widely used to catalyze various steps in the synthesis of heterocyclic compounds. rsc.org In isoxazole synthesis, copper catalysts are often employed in [3+2] cycloaddition reactions between terminal alkynes and nitrile oxides to improve regioselectivity and allow the reaction to proceed at room temperature. beilstein-journals.org Ruthenium(II) catalysts have also been shown to be effective in promoting these cycloadditions. beilstein-journals.org Palladium catalysts are utilized in the intramolecular cyclization of alkynes and aldoximes to produce 3,4,5-trisubstituted isoxazoles. beilstein-journals.orgnih.gov

The following table illustrates the effect of different catalysts on the yield of a model reaction for isoxazole synthesis.

EntryCatalystReaction TypeYield (%)
1DIPEA (Base)[3+2] Cycloaddition85
2Sodium Malonate (Organocatalyst)Three-component cyclocondensationGood to High
3Copper(I)[3+2] Cycloaddition (alkyne + nitrile oxide)Varies
4Ruthenium(II)[3+2] CycloadditionHigh
5PalladiumIntramolecular CyclizationVaries

Data compiled from various sources on isoxazole synthesis. beilstein-journals.orgrsc.org

Energy Input Methodologies (e.g., Microwave-Assisted Synthesis)

Microwave-assisted synthesis has emerged as a significant advancement in organic chemistry, offering substantial improvements over conventional heating methods for the synthesis of heterocyclic compounds, including isoxazole derivatives. nih.gov This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature and significantly reduced reaction times. nih.gov The process often results in higher product yields and purity by minimizing the formation of byproducts that can occur with prolonged heating. nih.gov

In the context of synthesizing isoxazole rings, microwave irradiation has been successfully applied to various reaction types, including 1,3-dipolar cycloadditions. rsc.org For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, which share heterocyclic synthesis principles, has been achieved through microwave-assisted methods, demonstrating the broad applicability of this technology. wjarr.com The reaction of hydrazides with aldehydes, followed by cyclization, can be expedited under microwave irradiation, often with the use of a solid support like silica (B1680970) gel to absorb the energy efficiently. wjarr.com This approach not only accelerates the reaction but also aligns with green chemistry principles by potentially enabling solvent-free conditions. wjarr.com

The precise control over reaction temperature and pressure afforded by modern microwave reactors allows for the optimization of conditions to achieve cleaner and more efficient transformations. nih.gov This level of control is particularly advantageous in the synthesis of complex molecules where reaction pathways may be sensitive to temperature fluctuations.

Reaction TypeConventional Heating TimeMicrowave-Assisted TimeYield ImprovementReference Compound Type
Cyclocondensation8 - 48 hours15 - 30 minutesOften significantPyrrole Derivatives mdpi.comresearchgate.net
Cyclization6 - 12 hours3 - 5 minutesNoticeable increase1,3,4-Oxadiazole Derivatives nih.gov
1,3-Dipolar Cycloaddition24 hoursNot specifiedNot specifiedIsoxazole Derivatives rsc.org

Exploration of Sustainable and Green Chemistry Principles in Synthesis

The synthesis of this compound and its analogs is increasingly guided by the principles of green chemistry. unibo.it This approach seeks to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency. rsc.org For heterocyclic synthesis, this involves a paradigm shift from traditional methods that often rely on volatile organic solvents and hazardous reagents to more sustainable alternatives. rsc.org Key areas of focus include the use of environmentally benign solvents, the development of solvent-free reaction conditions, and the use of recyclable catalysts. mdpi.com

Investigations into Aqueous Media and Solvent-Free Reaction Conditions

The use of water as a reaction medium is a cornerstone of green organic synthesis. mdpi.comresearchgate.net It is inexpensive, non-toxic, non-flammable, and environmentally benign compared to conventional organic solvents. mdpi.comresearchgate.net Several methods for the synthesis of isoxazole derivatives have been successfully developed in aqueous media. mdpi.comnih.gov For example, the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride can be carried out in water without a catalyst to produce 5-arylisoxazole derivatives in high yields. mdpi.comresearchgate.net This method offers advantages such as mild reaction conditions and a simpler work-up procedure. mdpi.com

Solvent-free, or solid-state, reaction conditions represent another significant green chemistry approach. nih.gov Mechanochemistry, which involves conducting reactions through ball-milling, allows for the synthesis of 3,5-isoxazoles without the need for any solvent. nih.gov This technique not only eliminates solvent waste but can also reduce energy consumption compared to solution-based methods. nih.gov The 1,3-dipolar cycloaddition between terminal alkynes and hydroxyimidoyl chlorides has been successfully performed under these conditions using a recyclable catalyst. nih.gov

MethodologyKey AdvantagesExample ReactionTypical Yields
Aqueous Media SynthesisEnvironmentally benign, safe, low cost, often simpler work-up mdpi.comresearchgate.netReaction of chalcones with hydroxylamine hydrochloride mdpi.comHigh mdpi.com
Solvent-Free (Ball-Milling)Eliminates solvent waste, reduces energy consumption, simplified purification nih.gov1,3-dipolar cycloaddition of terminal alkynes and nitrile oxides nih.govModerate to Excellent nih.gov

Catalyst Recyclability and Environmental Impact Assessment

The development of recyclable catalysts is crucial for sustainable chemical synthesis. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused over multiple cycles, reducing both cost and waste. organic-chemistry.org In the synthesis of isoxazole derivatives, catalysts such as silica gel-supported sodium hydrogen sulfate (B86663) (NaHSO4/SiO2) have been shown to be effective and easily recoverable. organic-chemistry.org Similarly, Ag/SiO2 has been used as a recyclable catalyst for the green synthesis of 3-methyl-4-(phenyl)methylene-isoxazole-5(4H)-ones in water. researchgate.net

The recyclability of a catalyst is a key metric in assessing the environmental impact of a synthetic route. A catalyst that can be reused multiple times without significant loss of activity contributes to a more sustainable process. For example, some ionic liquids and nanocomposite catalysts used in isoxazole synthesis have demonstrated good reusability for several runs. nih.govresearchgate.net

CatalystReactionNumber of CyclesEfficiency RetentionReference
[C8DABCO][OH] (Ionic Liquid)Isoxazole SynthesisMultiple cycles reportedMaintained activity researchgate.net
Cu/Al2O3 Nanocomposite3,5-Isoxazole SynthesisMultiple cycles reportedMaintained activity nih.gov
Ag/SiO2Isoxazole-5(4H)-one SynthesisSeveral runsPreserved high activity researchgate.net
NaHSO4/SiO23-Acylisoxazole SynthesisEasily recovered and reusedNot specified organic-chemistry.org

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1 5 Hydroxy 4h 1,2 Oxazol 5 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isomeric Assignments

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. nih.gov A suite of one-dimensional and two-dimensional NMR experiments would be required to assign all proton and carbon signals and to establish the connectivity and spatial relationships within the 1-(5-hydroxy-4H-1,2-oxazol-5-yl)ethanone molecule.

A ¹H NMR spectrum provides information about the different chemical environments of protons in a molecule. For this compound, distinct signals would be expected for the hydroxyl proton, the protons of the methylene (B1212753) group (CH₂) on the oxazole (B20620) ring, and the protons of the methyl group (CH₃) of the ethanone (B97240) moiety.

The chemical shift (δ) of each proton is influenced by its local electronic environment. The hydroxyl proton is expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The diastereotopic protons of the CH₂ group at the C4 position of the oxazole ring would likely appear as two separate signals, each potentially split into a doublet by the other (geminal coupling), indicating they are in different magnetic environments. The methyl protons of the acetyl group would appear as a sharp singlet, typically in the upfield region of the spectrum. Spin-spin coupling patterns would be crucial in confirming the proximity of non-equivalent protons.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity
-OH Variable (e.g., 3.0-5.0) broad singlet
-CH₂ (H-4) 2.5-3.5 Doublet of doublets (or two doublets)

Note: This table is illustrative and based on typical chemical shift values for similar functional groups. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their hybridization state (sp³, sp², sp) and chemical environment. For this compound, four distinct carbon signals would be anticipated.

The carbonyl carbon (C=O) of the ethanone group would be the most downfield signal due to the strong deshielding effect of the oxygen atom. The C5 carbon, being a quaternary carbon bonded to both an oxygen and a nitrogen atom (a hemiaminal-like center), would also be significantly downfield. The methylene carbon (C4) and the methyl carbon of the acetyl group would appear at more upfield positions. The precise chemical shifts help in delineating the carbon skeleton of the molecule. nih.gov

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (acetyl) 195-210
C5 (-C(OH)-) 90-105
C4 (-CH₂-) 40-55

Note: This table is illustrative and based on typical chemical shift values for similar functional groups. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by establishing correlations between different nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment would identify protons that are spin-coupled to each other, confirming the geminal coupling between the two H4 protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the C4 methylene and C-acetyl methyl groups to their respective carbon signals. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. researchgate.net

HRMS would be employed to measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places). This exact mass measurement allows for the unambiguous determination of the compound's molecular formula (C₄H₅NO₃ for this compound). This is a critical step in confirming the identity of a new or synthesized compound. nih.gov

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov For this compound, characteristic fragmentation pathways would likely include:

Loss of an acetyl radical (•COCH₃) or ketene (B1206846) (CH₂=C=O).

Cleavage of the N-O bond within the oxazole ring, a common fragmentation pathway for such heterocyclic systems. researchgate.net

Loss of a water molecule (H₂O) from the molecular ion.

Analyzing these fragmentation pathways allows researchers to piece together the structural components of the molecule, confirming the connectivity established by NMR spectroscopy.

Table 3: Mentioned Compounds

Compound Name

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the study of molecular interactions within this compound. These methods probe the vibrational modes of molecules, providing a unique spectral fingerprint that is highly sensitive to chemical structure and bonding environments.

Infrared (IR) Spectroscopy: Characteristic Absorptions of Oxazole Ring, Carbonyl, and Hydroxyl Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum provides direct information about the functional groups present. For this compound, the key characteristic absorptions can be assigned to the hydroxyl group, the carbonyl group, and the 1,2-oxazole ring system.

The hydroxyl (-OH) group is expected to exhibit a strong, broad absorption band in the region of 3200–3600 cm⁻¹, characteristic of hydrogen-bonded O-H stretching. The precise position and broadness of this peak can provide insights into the extent and nature of intra- and intermolecular hydrogen bonding.

The carbonyl (C=O) group of the ethanone moiety will produce a strong, sharp absorption band. Typically, the stretching vibration for an unconjugated ketone appears around 1715 cm⁻¹. The position of this band can be influenced by adjacent functional groups and hydrogen bonding interactions.

The 1,2-oxazole ring contributes several characteristic bands to the IR spectrum. The C=N stretching vibration is expected to appear in the 1580–1650 cm⁻¹ region. The C-O-C (ether-like) stretching vibrations within the ring typically produce signals in the fingerprint region, often observed between 1000–1250 cm⁻¹. impactfactor.org The analysis of related heterocyclic compounds like oxadiazoles (B1248032) also shows characteristic ring stretching and deformation vibrations in these regions. nih.govresearchgate.net

A summary of the expected characteristic IR absorption bands is presented in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch (H-bonded)3200–3600Strong, Broad
Carbonyl (C=O)C=O Stretch~1715Strong, Sharp
Oxazole RingC=N Stretch1580–1650Medium-Strong
Oxazole RingC-O-C Stretch1000–1250Medium-Strong
Methyl (-CH₃)C-H Asymmetric/Symmetric Stretch2850–3000Medium-Weak
Methyl (-CH₃)C-H Bend1375–1450Medium

Raman Spectroscopy: Complementary Vibrational Information

Raman spectroscopy is a light scattering technique that provides vibrational information complementary to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in its polarizability. Consequently, vibrations of non-polar bonds or symmetric functional groups, which may be weak or absent in an IR spectrum, can produce strong signals in a Raman spectrum.

For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the carbon-carbon and carbon-nitrogen bonds within the heterocyclic ring. The symmetric stretching modes of the oxazole ring are expected to be prominent in the Raman spectrum. While the polar C=O and O-H groups would be visible, they are often weaker in Raman spectra compared to their strong absorptions in IR. A combined theoretical and experimental approach, as demonstrated for similar oxadiazole structures, can be invaluable for assigning the fundamental vibrational modes observed in both IR and Raman spectra. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of this compound, it is possible to determine its absolute configuration, bond lengths, bond angles, and solid-state conformation. This technique also reveals crucial information about intermolecular interactions, such as hydrogen bonding and crystal packing, which govern the macroscopic properties of the solid.

For the title compound, which possesses a stereocenter at the C5 position of the oxazole ring, X-ray crystallography can unambiguously establish its absolute configuration (R or S). The analysis would reveal the conformation of the ethanone and hydroxyl substituents relative to the 4H-1,2-oxazole ring. Studies on related heterocyclic compounds show that the ring itself may adopt a specific conformation, such as an envelope or half-boat form, which can be precisely characterized. nih.gov

A key feature expected in the crystal structure is extensive hydrogen bonding involving the hydroxyl group. This group can act as both a hydrogen bond donor and acceptor, potentially forming dimers or extended networks with adjacent molecules, linking them through O-H···O or O-H···N interactions. nih.govresearchgate.net These interactions play a critical role in stabilizing the crystal lattice. researchgate.net

Below is a table of hypothetical, yet representative, crystallographic data that might be obtained for this compound, based on data from similar heterocyclic structures. nih.gov

ParameterExample Value
Chemical FormulaC₅H₇NO₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)9.0
c (Å)10.5
β (°)95.0
Volume (ų)795
Z (molecules/unit cell)4
Key Intermolecular InteractionO-H···N Hydrogen Bonding

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods for assessing chemical purity, performing quantitative analysis, and separating potential isomers.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Isomeric Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds. A reversed-phase HPLC (RP-HPLC) method would be highly suitable for the quantitative analysis and purity assessment of this compound.

In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound would be separated from impurities based on differences in polarity. Detection is commonly achieved using a UV-Vis detector, as the oxazole ring and carbonyl group are expected to have significant UV absorbance. A Diode Array Detector (DAD) can provide spectral information, aiding in peak identification and purity assessment. researchgate.net This methodology has been successfully applied to the quantitative analysis of similar furanone compounds in various matrices. researchgate.net

The following table outlines a potential HPLC method for the analysis of this compound.

ParameterCondition
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseA: Water (with 0.1% formic acid) B: Acetonitrile (with 0.1% formic acid)
Gradient10% B to 90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. While the target compound itself may have limited volatility due to its polarity and the presence of the hydroxyl group, GC-MS is invaluable for detecting and identifying any volatile impurities, starting materials, or degradation products.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a fundamental analytical technique widely employed in synthetic organic chemistry for its simplicity, speed, and efficiency in monitoring the progress of reactions, identifying compounds, and determining their purity. In the context of the synthesis of isoxazole (B147169) derivatives, TLC serves as an indispensable tool.

General Principles of TLC for Isoxazole Derivatives

The separation of compounds on a TLC plate is based on the principle of adsorption chromatography. A stationary phase, typically silica (B1680970) gel or alumina (B75360) coated on a glass or plastic plate, adsorbs the compounds from the mobile phase, a solvent or a mixture of solvents, to varying degrees. The separation is influenced by the polarity of the compounds, the mobile phase, and the stationary phase. More polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds have a weaker interaction with the stationary phase and are carried further by the mobile phase, leading to a higher Rf value.

Application in Reaction Monitoring

During the synthesis of isoxazole derivatives, such as those produced via 1,3-dipolar cycloaddition reactions, TLC is used to track the consumption of starting materials and the formation of the product. nih.govmdpi.comedu.krdmdpi.com By spotting the reaction mixture on a TLC plate at different time intervals and eluting it with an appropriate solvent system, the progress of the reaction can be visualized. A complete reaction is typically indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.

Screening of Reaction Conditions

TLC is also a valuable technique for screening and optimizing reaction conditions. Different catalysts, solvents, temperatures, and reaction times can be rapidly evaluated on a small scale. The outcomes of these parallel reactions can be conveniently analyzed by TLC to identify the conditions that yield the desired product in the highest purity and yield.

Typical TLC Parameters for Isoxazole Derivatives

While specific data for this compound is unavailable, the following table summarizes typical TLC conditions used for related isoxazole and isoxazoline (B3343090) compounds based on the literature.

Stationary PhaseMobile Phase (Solvent System)Visualization Method(s)Application
Silica GelEthyl acetate (B1210297)/Petroleum etherUV light (254 nm)Monitoring 1,3-dipolar cycloaddition for isoxazoline synthesis. nih.gov
Silica GelCyclohexane/Ethyl acetate (8:2)UV lightAnalysis of 2,4-disubstituted isoxazoles. edu.krd
Silica GelEthyl acetate/Hexanes (1:1)UV lightMonitoring intramolecular nitrile oxide cycloaddition. mdpi.com
Silica GelEthyl acetate/Hexane (8:2)UV lightMonitoring the synthesis of 5-(furan-2-yl)-3-phenyl-4,5-dihydroisoxazole derivatives. ijpcbs.com
Pre-coated silica gel plates10% EtOAc/cyclohexaneUV light (254 nm), Potassium permanganate (B83412) stain, Phosphomolybdic acid in ethanolAnalysis of isoxazoline-dimethyl carboxylate compounds. mdpi.com

Visualization Techniques

Since most isoxazole derivatives are colorless, various visualization techniques are employed to locate the spots on the TLC plate. The most common methods include:

UV Light: If the compounds contain a chromophore, they can be visualized under UV light (typically at 254 nm) as dark spots on a fluorescent background. mdpi.comedu.krd

Iodine Vapor: The TLC plate is placed in a chamber containing iodine crystals. The iodine vapor adsorbs onto the organic compounds, rendering them visible as brown spots.

Staining Reagents: The plate is sprayed with or dipped into a chemical reagent that reacts with the compounds to produce colored spots. Potassium permanganate is a common general-purpose stain. mdpi.com

Reactivity Profiles and Mechanistic Investigations of 1 5 Hydroxy 4h 1,2 Oxazol 5 Yl Ethanone

Electrophilic and Nucleophilic Reactivity of the Oxazole (B20620) Ring System

The 1,2-oxazole ring, a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, exhibits a nuanced reactivity profile influenced by the electronegativity of the heteroatoms and the specific substitution pattern. Generally, the oxazole ring is considered an electron-deficient system, which dictates its behavior towards electrophiles and nucleophiles.

Electrophilic aromatic substitution on the parent oxazole ring is generally difficult due to the deactivating effect of the pyridine-type nitrogen atom. pharmaguideline.comthepharmajournal.com When such reactions do occur, they preferentially take place at the C5 position, which is the most electron-rich carbon. tandfonline.com However, the presence of electron-donating groups on the ring can activate it towards electrophilic attack. thepharmajournal.comtandfonline.com

Conversely, the electron-deficient nature of the oxazole ring makes it susceptible to nucleophilic attack, particularly at the C2 and C5 positions. pharmaguideline.com Nucleophilic substitution reactions are relatively rare for the unsubstituted oxazole ring and often require the presence of a good leaving group. tandfonline.comsemanticscholar.org More commonly, nucleophilic attack can lead to ring-opening reactions. pharmaguideline.com

The reactivity order for deprotonation of the oxazole ring protons is C2 > C5 > C4, with the C2 proton exhibiting the highest acidity due to the proximity of the electronegative oxygen and nitrogen atoms. thepharmajournal.comtandfonline.com

A significant aspect of oxazole chemistry involves ring-opening reactions, often initiated by nucleophilic attack or under thermal and basic conditions. pharmaguideline.comresearchgate.net The weak O-N bond in the 1,2-oxazole nucleus makes it susceptible to cleavage. researchgate.net For instance, the reaction of oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can lead to ring cleavage and subsequent recyclization to form other heterocyclic systems, such as imidazoles. pharmaguideline.com

In the specific case of 5-hydroxy-substituted oxazoles, the ring system is known to be unstable towards hydrolytic ring-opening. nih.gov This instability is a critical factor in its reactivity profile. For example, attempts to deprotect related 5-hydroxyoxazole derivatives have resulted in hydrolytic ring-opening to yield aminomalonic acid derivatives. nih.gov This susceptibility to ring-opening is a key characteristic that can be exploited in synthetic pathways or can present challenges in maintaining the integrity of the oxazole ring.

Some ring-opening reactions can be followed by ring-closing events to form new heterocyclic structures. These transformations are often driven by the formation of more stable products. For instance, a base-catalyzed rearrangement of an isoxazole (B147169) derivative can proceed through a ring-opened intermediate, followed by a Neber-type rearrangement and subsequent ring closure to form an oxazole. rsc.org While this example illustrates an isoxazole-to-oxazole transformation, it highlights the general principle of ring-opening followed by recyclization that is prevalent in azole chemistry.

The substituents on the 1,2-oxazole ring play a crucial role in modulating its reactivity by either activating or deactivating the ring towards electrophilic or nucleophilic attack.

The ethanone (B97240) (acetyl) group at the 5-position is an electron-withdrawing group due to the carbonyl functionality. This group deactivates the oxazole ring towards electrophilic attack. Conversely, it would be expected to further activate the ring towards nucleophilic attack, particularly at the C5 position to which it is attached. The electron-withdrawing nature of the ethanone group can also influence the acidity of ring protons and the stability of reaction intermediates.

The combined electronic effects of the hydroxy and ethanone substituents at the same position (C5) create a complex reactivity profile. The activating effect of the hydroxyl group and the deactivating effect of the ethanone group are in opposition. Furthermore, the presence of both a hydroxyl and a carbonyl group at C5 makes the molecule susceptible to various reactions, including those involving the enol form, which can be readily formed.

Tautomeric Equilibria and Their Impact on Reactivity

Tautomerism, the interconversion of constitutional isomers, is a key feature of 1-(5-hydroxy-4H-1,2-oxazol-5-yl)ethanone, significantly influencing its chemical behavior. The presence of both a hydroxyl group and an adjacent carbonyl group gives rise to keto-enol tautomerism.

The primary tautomeric equilibrium for this compound involves the interconversion between the keto and enol forms. masterorganicchemistry.com The keto form is the named compound, while the enol form would involve a double bond within the ring and a hydroxyl group attached to the exocyclic carbonyl carbon.

Generally, for simple ketones and aldehydes, the keto form is overwhelmingly favored at equilibrium. masterorganicchemistry.com However, several factors can stabilize the enol form, including conjugation, intramolecular hydrogen bonding, and aromaticity. masterorganicchemistry.com In the case of this compound, the potential for extended conjugation and intramolecular hydrogen bonding in the enol tautomer could increase its relative stability.

Beyond the classic keto-enol tautomerism, other tautomeric forms might exist for the 1,2-oxazole ring itself. For instance, metal-induced tautomerization of oxazole molecules to their corresponding heterocyclic carbene forms has been reported, although this typically requires coordination to a metal center. rsc.org Ring-chain tautomerism is another possibility, where the ring opens and closes to form a different isomeric structure. mdpi.com Given the instability of the 5-hydroxy-1,2-oxazole ring, an equilibrium between the cyclic form and an open-chain isomer is plausible.

Table 1: Potential Tautomeric Forms of this compound

Tautomeric FormStructural Features
Keto FormThe primary structure with a C=O group in the ethanone substituent and a hydroxyl group on the oxazole ring.
Enol FormFeatures an enol (C=C-OH) derived from the ethanone substituent.
Ring-Opened FormAcyclic isomer resulting from the cleavage of the O-N bond of the oxazole ring.

The position of the tautomeric equilibrium is highly sensitive to environmental conditions such as solvent polarity and pH. nih.gov

Solvent Polarity: The distribution between keto and enol tautomers is influenced by the polarity of the solvent. nih.gov Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding. nih.gov For instance, in some systems, the keto form is favored in polar aprotic solvents, while the enol form is more prevalent in non-polar solvents. nih.gov The ability of the solvent to act as a hydrogen bond donor or acceptor can also play a significant role in stabilizing one tautomer over the other. nih.gov

pH: The pH of the medium can have a profound effect on the tautomeric equilibrium, as the interconversion can be catalyzed by both acid and base. libretexts.orgkhanacademy.org Under acidic conditions, protonation of the carbonyl oxygen can facilitate the formation of the enol. libretexts.orgyoutube.com In basic media, deprotonation of an alpha-hydrogen can lead to the formation of an enolate, which is an intermediate in the formation of the enol. libretexts.org For some hydroxy-substituted heterocyclic compounds, tautomerism and racemization are catalyzed under both acidic (pH < 4) and basic (pH > 7) conditions. nih.gov

Table 2: Influence of Environmental Factors on Tautomeric Equilibrium

FactorEffect on Keto-Enol Equilibrium
Solvent PolarityCan shift the equilibrium towards the more stable tautomer in a given solvent. Polar solvents may favor the keto form, while non-polar solvents may favor the enol form, although this is system-dependent.
pHBoth acid and base can catalyze the interconversion between tautomers, thus affecting the rate at which equilibrium is reached and potentially the position of the equilibrium itself.

Rearrangement Reactions Involving the Oxazole Nucleus

The oxazole ring system can participate in several types of rearrangement reactions, often driven by the release of ring strain or the formation of a more stable aromatic system.

One of the well-known rearrangements is the Cornforth rearrangement , which involves the thermal rearrangement of 4-acyloxazoles. In this reaction, the acyl group at C4 and the substituent at C5 exchange positions. wikipedia.org

Another class of rearrangements involves the transformation of the oxazole ring into other heterocyclic systems. tandfonline.com For example, as mentioned earlier, nucleophilic addition can lead to ring opening and subsequent recyclization to form imidazoles, pyrroles, or pyrimidines. tandfonline.com

The Boulton-Katritzky rearrangement is a general reaction for many heterocyclic systems and could potentially be applicable to substituted 1,2-oxazoles. This type of rearrangement involves the isomerization of heterocyclic rings via a series of ring-opening and ring-closing steps.

Furthermore, rearrangements can be initiated by the formation of reactive intermediates. For instance, the generation of an azirine intermediate from an isoxazole, followed by ring opening to a nitrile ylide and subsequent electrocyclic ring closure, can lead to the formation of an oxazole. rsc.org This highlights the potential for complex mechanistic pathways involving rearranged intermediates in the chemistry of such heterocycles.

For this compound, the presence of the substituents and the inherent strain of the 1,2-oxazole ring could make it susceptible to various rearrangement pathways, particularly under thermal or catalytic conditions. The specific nature of these rearrangements would be highly dependent on the reaction conditions and the reagents employed.

Detailed Reaction Kinetics and Thermodynamic Studies

Quantitative kinetic and thermodynamic data for this compound are not readily found in the surveyed literature. However, studies on the broader class of oxazol-5(4H)-ones indicate that their reactions are influenced by several factors, including the nature of the substituents, the solvent, and the catalyst employed.

The acidity of the C-4 proton is a key factor in many reactions of oxazolones, making them useful synthons for carbon-carbon bond formation. researchgate.net The rates of enolization and subsequent reactions are highly dependent on the reaction conditions. For instance, in base-catalyzed reactions, the rate of deprotonation at the C-4 position is a critical kinetic parameter.

To illustrate the type of data that would be relevant for such a study, the following hypothetical data table outlines key kinetic and thermodynamic parameters that could be determined for a reaction involving an oxazolone (B7731731), such as an aldol (B89426) condensation.

Table 1: Hypothetical Kinetic and Thermodynamic Data for a Representative Oxazolone Reaction

Parameter Value Conditions
Rate Constant (k) 2.5 x 10-4 M-1s-1 298 K, in THF
Activation Energy (Ea) 55 kJ/mol -
Enthalpy of Reaction (ΔH) -45 kJ/mol -
Entropy of Reaction (ΔS) -120 J/mol·K -

Note: The data in this table is illustrative and does not represent experimentally determined values for this compound.

Mechanistic investigations into oxazolone reactivity often involve computational studies to model transition states and reaction pathways, providing insights into the thermodynamic favorability and kinetic barriers of different transformations.

Stereochemical Outcomes and Diastereoselective/Enantioselective Transformations

The stereochemical outcome of reactions involving oxazolones is a field of significant research, particularly in the context of asymmetric synthesis of amino acids and other chiral molecules. researchgate.net The planar chirality of the enolate intermediate derived from the oxazolone ring allows for facial discrimination by chiral reagents or catalysts.

While specific data on diastereoselective or enantioselective transformations of this compound is scarce, the general principles of stereocontrol in oxazolone chemistry are well-established. For example, enantioselective protonation of an oxazolone enolate can lead to the formation of optically active α-amino acids.

The development of chiral catalysts has enabled a variety of stereoselective reactions with oxazolones, including Michael additions, aldol reactions, and alkylations, often proceeding with high levels of diastereoselectivity and enantioselectivity. researchgate.net The choice of catalyst, ligand, and reaction conditions is crucial in determining the stereochemical outcome.

The following table provides representative data on the stereochemical outcomes for common transformations involving the oxazolone scaffold, which could be analogous to reactions of this compound.

Table 2: Representative Stereochemical Outcomes in Oxazolone Reactions

Reaction Type Chiral Catalyst/Reagent Diastereomeric Ratio (d.r.) Enantiomeric Excess (e.e.)
Michael Addition Chiral Phase-Transfer Catalyst >95:5 92%
Aldol Reaction Proline-derived Organocatalyst 90:10 98%
Alkylation Cinchona Alkaloid Derivative - 85%

Note: The data in this table is illustrative and does not represent experimentally determined values for this compound but is representative of the broader class of oxazolones. researchgate.net

The utility of oxazolones as templates for stereoselective synthesis is a testament to the rich and diverse chemistry of this heterocyclic system. researchgate.net Further research into the specific reactivity of this compound would be valuable in expanding the synthetic applications of this particular derivative.

Theoretical and Computational Chemistry Studies on 1 5 Hydroxy 4h 1,2 Oxazol 5 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing profound insights into the electronic structure and properties of molecules from first principles. These computational methods are employed to predict molecular geometries, reaction mechanisms, and spectroscopic properties, offering a theoretical complement to experimental findings. For a molecule like 1-(5-hydroxy-4H-1,2-oxazol-5-yl)ethanone, such calculations would illuminate its intrinsic chemical nature.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Conformational Analysis

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. researchgate.netmdpi.com It is favored for its balance of accuracy and computational efficiency. A DFT study of this compound would begin with geometry optimization, a process that calculates the lowest energy arrangement of the atoms in the molecule, thereby predicting its most stable three-dimensional shape. researchgate.net This step is crucial as all subsequent electronic property calculations are dependent on the optimized geometry. Conformational analysis would also be performed to identify different stable isomers and their relative energies.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

The energy of the HOMO is directly related to the ionization potential and signifies the molecule's nucleophilicity, while the LUMO's energy relates to the electron affinity and electrophilicity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Computational studies provide the energy values for these orbitals and visualize their spatial distribution across the molecule, indicating the most probable regions for nucleophilic and electrophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Parameters
ParameterEnergy (eV)Description
EHOMO(Calculated Value)Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO(Calculated Value)Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)(Calculated Value)ΔE = ELUMO - EHOMO; indicates chemical reactivity and stability.

The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. nih.gov The ESP map is plotted onto the molecule's electron density surface, using a color spectrum to represent different potential values.

Typically, regions with a negative electrostatic potential, shown in shades of red, are electron-rich and are characteristic of nucleophilic sites, susceptible to electrophilic attack. Conversely, areas with a positive potential, colored in blue, are electron-poor and represent electrophilic sites, prone to nucleophilic attack. researchgate.net Green and yellow areas denote regions of neutral or intermediate potential. For this compound, an ESP analysis would likely reveal negative potentials around the oxygen atoms of the carbonyl and hydroxyl groups, identifying them as primary sites for interaction with electrophiles.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By solving for the vibrational modes of the optimized molecular structure, a set of frequencies corresponding to specific atomic motions (stretching, bending, etc.) is generated. mdpi.com

These calculated frequencies are valuable for interpreting experimental spectra, allowing for the assignment of observed absorption bands to specific functional groups. It is standard practice to apply a scaling factor to the computed frequencies to correct for systematic errors arising from approximations in the theoretical model and the neglect of anharmonicity. researchgate.net A comparison between the scaled theoretical spectrum and an experimental spectrum serves as a strong validation of the calculated molecular structure.

Table 2: Representative Calculated Vibrational Frequencies
Vibrational ModeCalculated Frequency (cm-1)Scaled Frequency (cm-1)Assignment
ν(O-H)(Calculated Value)(Scaled Value)Hydroxyl group stretching
ν(C=O)(Calculated Value)(Scaled Value)Carbonyl group stretching
ν(C=N)(Calculated Value)(Scaled Value)Oxazole (B20620) ring C=N stretching
ν(C-O)(Calculated Value)(Scaled Value)Oxazole ring C-O stretching

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without the inclusion of empirical parameters. dntb.gov.ua These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic pathway to achieving high accuracy. However, their high computational cost often limits their application to smaller molecular systems. In the study of this compound, ab initio calculations could be used to obtain highly accurate single-point energies to benchmark the results obtained from more computationally efficient DFT methods.

Selection and Validation of Appropriate Basis Sets and Functionals

The accuracy of DFT calculations is contingent upon the choice of two key components: the exchange-correlation functional and the basis set. The functional (e.g., B3LYP, M06-2X) is an approximation of the complex exchange-correlation energy term in the DFT equation. researchgate.net The basis set (e.g., 6-31G(d), 6-311++G(d,p), def2-TZVPP) is a set of mathematical functions used to construct the molecular orbitals. nih.govmdpi.com

The selection of an appropriate functional and basis set is a critical step in any computational study. The choice is typically guided by previous studies on similar molecules and the specific properties being investigated. Validation involves comparing the calculated results, such as geometric parameters or spectroscopic data, with available experimental data. A close agreement between theoretical and experimental values lends confidence to the chosen computational model and its predictive power for properties that are not experimentally accessible.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For a compound like this compound, MD simulations can provide critical insights into its conformational flexibility, interactions with its environment, and potential binding modes with biological targets.

The conformational landscape of this compound is dictated by the rotational freedom around its single bonds. The 4H-1,2-oxazol-5-one ring itself is largely planar, though minor puckering can occur. The primary sources of flexibility are the hydroxyl and ethanone (B97240) groups attached to the C5 position.

The interaction of this compound with solvents, particularly water, is crucial for its chemical behavior in biological systems. The molecule possesses several polar functional groups, including the hydroxyl group, the ketone, and the heteroatoms in the oxazole ring, which are capable of forming hydrogen bonds with water molecules.

MD simulations explicitly modeling solvent molecules can elucidate the structure of the solvation shell around the compound. The radial distribution function (RDF) analysis from such simulations would likely show a high probability of finding water molecules in close proximity to the oxygen and nitrogen atoms. The solvent-accessible surface area (SASA) calculations would further quantify the exposure of different parts of the molecule to the solvent, with the polar groups expected to have a higher SASA. Studies on similar oxazolone (B7731731) derivatives have demonstrated that solute-solvent interactions can significantly influence their spectroscopic properties, a phenomenon known as solvatochromism. mdpi.comresearchgate.netufms.brufms.br This underscores the importance of accurately modeling solvation to understand the compound's behavior.

Given the prevalence of the isoxazole (B147169) and oxazolone scaffolds in medicinal chemistry, it is plausible to simulate the interaction of this compound with various protein targets to hypothesize its potential biological activities. Molecular docking, a common starting point for such investigations, can predict the preferred binding orientation of the compound within a protein's active site.

Following docking, MD simulations of the resulting ligand-protein complex are essential to assess the stability of the predicted binding pose and to refine the interaction patterns. nih.gov For instance, in studies of isoxazole derivatives as cyclooxygenase (COX) inhibitors, docking and MD simulations have revealed key hydrogen bonding and hydrophobic interactions that contribute to binding affinity. nih.govnih.gov Similarly, simulations of oxazolone derivatives with targets like human acetylcholinesterase have elucidated non-covalent interactions crucial for inhibitory activity. nih.gov

For this compound, the hydroxyl and carbonyl groups would be expected to act as key hydrogen bond donors and acceptors, respectively. The oxazole ring could participate in various interactions, including van der Waals and potentially pi-stacking interactions with aromatic residues in a binding pocket. The stability of these interactions over the course of an MD simulation would provide insights into the strength of binding and the molecular mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies (Theoretical Modeling)

QSAR and QSPR studies are theoretical modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties.

To build a QSAR or QSPR model for a series of compounds including this compound, a wide range of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are typically calculated using quantum mechanical methods.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, and surface area.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like branching, connectivity, and shape. Examples include the Kier & Hall molecular connectivity indices and the Wiener index. wisdomlib.org

A hypothetical table of calculated descriptors for this compound is presented below.

Descriptor TypeDescriptor NameHypothetical Value
Electronic Dipole Moment3.5 D
HOMO Energy-8.2 eV
LUMO Energy-1.5 eV
Steric Molecular Weight143.11 g/mol
Molar Volume110.5 cm³/mol
Topological Wiener Index258
Kier & Hall Index (¹χ)2.87

Once the molecular descriptors are calculated for a set of analogous compounds, statistical methods are employed to develop a model that correlates these descriptors with a particular activity or property. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms.

For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools used for isoxazole and oxadiazole derivatives. mdpi.commdpi.com These methods generate 3D contour maps that visualize the regions around the molecules where changes in steric, electrostatic, and hydrophobic fields would theoretically enhance or diminish the biological activity. mdpi.comresearchgate.net

A hypothetical QSAR equation for a series of oxazolone derivatives might look like:

log(1/IC50) = 0.75 * (LUMO) - 0.23 * (Molar Volume) + 1.2 * (Topological Polar Surface Area) + 2.5

Such a model, once validated, could be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. The development of such models for compounds related to this compound would be a valuable step in exploring its potential as a bioactive molecule.

Molecular Docking Studies (for theoretical binding interactions)

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding the interaction between a ligand and its receptor.

Prediction of Binding Sites within Theoretical Biological Macromolecule Models

In the absence of empirical data for this compound, the initial step in a theoretical molecular docking study would involve the identification of potential biological targets. This selection is often guided by the compound's structural similarity to known active molecules or by computational predictions of its potential biological activity.

Once a target macromolecule, such as a protein or enzyme, is selected, its three-dimensional structure is obtained, typically from crystallographic or NMR data. The next critical step is to identify the binding site, the region of the macromolecule where the ligand is most likely to interact. This can be achieved through several computational approaches:

Geometric Algorithms: These methods identify cavities and pockets on the protein surface that are sterically suitable for ligand binding.

Energy-Based Methods: These approaches calculate the interaction energy between a probe molecule and the protein surface to identify energetically favorable binding regions.

Evolutionary Information: For enzymes, the active site is often a highly conserved region, and this information can be used to pinpoint the binding location.

For a hypothetical study of this compound, researchers would utilize these algorithms to predict the most probable binding pockets on a selected target protein. The output of this stage is a set of coordinates defining the potential interaction sites for the subsequent docking simulations.

Analysis of Predicted Binding Modes and Intermolecular Interactions (e.g., hydrogen bonding, hydrophobic interactions)

Following the identification of the binding site, molecular docking simulations are performed to predict the binding mode and affinity of this compound. The docking algorithm samples a large number of possible orientations and conformations of the ligand within the binding site and scores them based on a scoring function that estimates the binding free energy.

The resulting docked poses are then analyzed to understand the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions are crucial for the specificity and strength of the binding and typically include:

Hydrogen Bonding: The hydroxyl and carbonyl groups of this compound, as well as the nitrogen and oxygen atoms in the oxazole ring, are potential hydrogen bond donors and acceptors. Analysis would focus on identifying interactions with polar residues in the binding site.

Hydrophobic Interactions: The methyl group and parts of the oxazole ring can engage in hydrophobic interactions with nonpolar residues of the target protein.

Electrostatic Interactions: The distribution of partial charges on the ligand and the protein can lead to favorable electrostatic interactions.

The analysis of these interactions provides valuable insights into the mechanism of binding and can guide the rational design of more potent and selective analogs. The strength of these interactions is often quantified and visualized using molecular modeling software.

Mechanistic Insights into Potential Research Applications of 1 5 Hydroxy 4h 1,2 Oxazol 5 Yl Ethanone

Role as a Synthetic Synthon for Complex Heterocyclic Structures

The inherent reactivity of the 4,5-dihydroisoxazole ring, particularly the labile N-O bond, makes 1-(5-hydroxy-4H-1,2-oxazol-5-yl)ethanone a promising synthon for the construction of more complex molecular architectures. nih.gov Isoxazoles and their partially saturated derivatives are well-established precursors for a variety of nitrogen- and oxygen-containing heterocycles. researchgate.netrsc.org

Precursor for Fused and Polycyclic Ring Systems

The strategic placement of hydroxyl and acetyl groups on the 1,2-oxazole ring of this compound provides multiple reaction sites for intramolecular cyclizations, which could lead to the formation of fused and polycyclic ring systems. The N-O bond of the isoxazole (B147169) ring can be cleaved under various conditions, including catalytic hydrogenation or treatment with base, to unmask a β-hydroxy ketone or related functionality. This intermediate can then undergo further reactions. For instance, the ring-opening could be followed by a condensation reaction with a suitable partner to construct a new fused ring. mdpi.comtandfonline.com The synthesis of various fused isoxazoles has been demonstrated through cyclocondensation reactions, highlighting the versatility of the isoxazole core in building polycyclic structures. mdpi.com

Precursor TypeReaction ConditionResulting Fused System (Example)
3-Aryl-4-formyl-5-chloro-isoxazolesCondensation with 1,2-diaminesIsoxazolo-[5,4-b]-benzodiazepines
2-isoxazoline-2-oxidesLewis Acid (e.g., TiCl4)Furo[3,4-d]isoxazoles
Nitrile oxides and 1,3-diketonesCyclocondensationPolycyclic isoxazoles

Building Block for Advanced Organic Scaffolds and Pharmaceutical Intermediates (Mechanistic and synthetic utility, not drug development)

Beyond fused systems, this compound can serve as a versatile building block for a variety of advanced organic scaffolds. The oxazole (B20620) and isoxazole moieties are considered "privileged structures" in medicinal chemistry due to their presence in numerous biologically active compounds. tandfonline.comnih.govsemanticscholar.org The synthetic utility of oxazolones, which share structural similarities, as precursors to amino acids and other heterocyclic systems is well-documented. rsc.orgnih.gov The reactivity of this compound could be harnessed to introduce specific functionalities into larger molecules, making it a valuable intermediate in multi-step syntheses.

Exploration as a Mechanistic Probe in Chemical Reactions

The potential for ring-opening and rearrangement reactions of the 1,2-oxazole ring in this compound makes it an interesting candidate as a mechanistic probe. The cleavage of the N-O bond can be initiated by various stimuli, such as light, heat, or chemical reagents, leading to transient intermediates. acs.orgresearchgate.netresearchgate.net Studying the fate of these intermediates can provide valuable insights into reaction mechanisms. For instance, photochemical studies on isoxazoles have revealed pathways involving ring-opening to form nitrile ylides, which can then undergo further transformations. nih.gov The specific substitution pattern of this compound could influence the stability and reactivity of such intermediates, allowing for a detailed investigation of these processes.

Theoretical Studies on Biological Target Interactions (Emphasis on molecular mechanism and binding, no clinical trials, dosage, or safety profiles)

Computational chemistry provides a powerful tool to explore the potential interactions of this compound with biological macromolecules at a molecular level. Molecular docking and other in silico methods can predict binding affinities and modes of interaction, guiding further experimental studies. nih.govpnrjournal.comnih.govacs.orgresearchgate.net

Investigation of Enzyme Inhibition Mechanisms at a Molecular Level (e.g., theoretical inhibition of specific enzymes if suggested by general oxazole research, without implying therapeutic use)

The isoxazole and oxazole scaffolds are present in numerous enzyme inhibitors. nih.govnih.govacs.org Theoretical studies on isoxazole derivatives have explored their binding to enzymes such as cyclooxygenases (COX) and cytochrome P450s. nih.govnih.gov Molecular docking simulations can elucidate the specific interactions between the ligand and the active site residues of an enzyme. For this compound, the hydroxyl and acetyl groups, along with the heteroatoms of the oxazole ring, could form hydrogen bonds and other non-covalent interactions with amino acid residues in an enzyme's active site. researchgate.net Theoretical calculations can help to understand the structure-activity relationships and the molecular basis for potential enzyme inhibition. researchgate.net

Enzyme Target (Example from related compounds)Key Interacting Residues (Theoretical)Type of Interaction
Cyclooxygenase-2 (COX-2)Arg120, Cys41, Ala151Hydrogen bonding, hydrophobic interactions
Cytochrome P450 1A2 (CYP1A2)Not specifiedStrong binding affinity
Topoisomerase IINot specifiedSignificant binding energy

Theoretical Receptor Binding Profiles and Specificity

Similar to enzyme inhibition, the potential interaction of this compound with various receptors can be investigated using computational methods. The electronic properties and three-dimensional structure of the molecule will determine its ability to fit into a receptor's binding pocket and its potential to act as an agonist or antagonist. Theoretical studies on related pyrazole (B372694) and isoxazole derivatives have been used to predict their binding affinities for receptors such as dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Quantum-chemical modeling can be employed to evaluate the π-electron system of the oxazole ring and the potential for hydrogen bond formation, which are crucial for receptor binding. researchgate.net These theoretical binding profiles can provide initial indications of the molecule's potential biological targets and its specificity.

Structure-Activity Relationships at the Molecular Level (Theoretical predictions, not clinical outcomes)

While specific experimental data on the biological activity of this compound is not extensively available, theoretical predictions regarding its structure-activity relationships (SAR) can be extrapolated from studies on analogous heterocyclic compounds. Computational modeling and the analysis of SAR in related molecules, such as oxadiazole and thiazolidinone derivatives, provide a framework for understanding how the structural motifs of this compound might influence its potential biological interactions at a molecular level.

The core of this compound is the 4H-1,2-oxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. The substituents on this ring, a hydroxyl (-OH) group at the 5-position and an ethanone (B97240) (-C(O)CH₃) group also at the 5-position, are predicted to be key determinants of its biological activity.

Studies on similar heterocyclic structures have shown that the presence and position of hydroxyl groups can be critical for forming hydrogen bonds with biological targets, such as enzymes or receptors. This interaction is often crucial for the molecule's inhibitory or agonistic activity. The ethanone group, with its carbonyl moiety, can also participate in hydrogen bonding as an acceptor and may be involved in dipole-dipole interactions.

Furthermore, the electronic properties of substituents on heterocyclic rings are known to modulate biological activity. For instance, research on other five-membered heterocycles has demonstrated that electron-donating groups (like -OH) and electron-withdrawing groups (like the acetyl group of ethanone) can significantly alter the molecule's reactivity and its affinity for biological targets. The interplay of these groups on the 1,2-oxazole ring of this compound would theoretically influence its pharmacokinetic and pharmacodynamic properties. For example, in studies of other heterocyclic compounds, para-substituted halogen and hydroxy derivatives have shown notable potential in certain biological assays. Similarly, the presence of electron-withdrawing groups has been correlated with promising antimicrobial potential in some heterocyclic series.

A theoretical SAR model for this compound and its hypothetical derivatives could be constructed based on these principles. Modifications to the ethanone side chain, for instance, by introducing different alkyl or aryl groups, could alter the steric and electronic profile of the molecule, potentially leading to varied biological activities. Similarly, substitution at other positions on the oxazole ring, if chemically feasible, would likely result in a range of activities.

Structural Feature/ModificationPredicted Influence on Molecular InteractionTheoretical Rationale
5-hydroxyl groupPotential for hydrogen bond donation and acceptanceCan interact with amino acid residues in protein binding sites.
5-ethanone groupPotential for hydrogen bond acceptance and dipole-dipole interactionsThe carbonyl oxygen can act as a hydrogen bond acceptor.
Modification of the ethanone's methyl groupAlteration of steric bulk and lipophilicityCould influence binding affinity and membrane permeability.
Introduction of electron-withdrawing groups on a hypothetical phenyl substituentEnhancement of electrophilic characterMay increase reactivity towards specific biological nucleophiles.
Introduction of electron-donating groups on a hypothetical phenyl substituentEnhancement of nucleophilic characterCould alter binding modes and metabolic stability.

Potential in Advanced Materials Science (if theoretically applicable to oxazole derivatives)

The isoxazole scaffold is not only relevant in a biological context but also possesses properties that make it a candidate for applications in materials science. nih.gov The inherent electronic and structural features of the isoxazole ring suggest that its derivatives, including this compound, could be investigated for their utility in the development of novel materials.

Investigation of Photophysical Properties and Photochemical Reactivity

The photophysical and photochemical behavior of isoxazole derivatives is an area of active research. These compounds have been noted for their optical properties, which could be harnessed in applications such as dye-sensitized solar cells and as photochromic materials. nih.gov

The absorption and emission of light by these molecules are governed by their electronic structure. The isoxazole ring, being an aromatic heterocycle, possesses a π-electron system that can undergo electronic transitions upon absorption of ultraviolet or visible light. The specific wavelengths of absorption and emission, as well as the efficiency of the fluorescence process (quantum yield), are highly dependent on the nature and position of substituents on the isoxazole ring. For this compound, the hydroxyl and ethanone groups would be expected to influence these photophysical parameters. For example, the presence of a hydroxyl group could lead to solvent-dependent photophysical properties due to its hydrogen-bonding capabilities.

A key aspect of the photochemical reactivity of isoxazoles is the inherent weakness of the N-O bond. mdpi.com Upon exposure to UV radiation, this bond can undergo homolytic cleavage, leading to a cascade of reactions, including ring-opening and rearrangement to other heterocyclic structures like oxazoles. mdpi.comresearchgate.net This photoreactivity is being explored for applications in photolithography and as photo-crosslinkers in chemoproteomics. researchgate.net The specific substituents on the isoxazole ring can influence the efficiency and pathway of these photochemical reactions.

The potential for this compound in materials science would, therefore, be predicated on a thorough investigation of its photophysical properties, such as its absorption and emission spectra, fluorescence quantum yield, and Stokes shift (the difference between the absorption and emission maxima). The following table presents a compilation of photophysical data for some representative isoxazole derivatives to illustrate the range of properties that can be expected from this class of compounds.

Isoxazole DerivativeAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φ_F)
Pyrrolyl-isoxazole derivative in Dioxane--~9000-
Pyrrolyl-isoxazole derivative (A-D-A type) in Dioxane--6424-
3-aryl-4-nitro-5-styrylisoxazoles350-450450-600--
Anthracen-9-yl-isoxazole derivative~400---

Data presented is for illustrative purposes based on related isoxazole derivatives and is not specific to this compound.

Future Research Directions and Perspectives

Development of Novel and Highly Efficient Synthetic Methodologies for Derivatives

While classical methods for synthesizing isoxazole (B147169) and oxazole (B20620) rings exist, future research should focus on developing more efficient, sustainable, and versatile strategies for producing derivatives of 1-(5-hydroxy-4H-1,2-oxazol-5-yl)ethanone. nih.gov Key areas of exploration could include the adoption of modern synthetic protocols that offer improvements in yield, atom economy, and reaction conditions.

Potential future synthetic approaches could involve:

Multi-component Reactions (MCRs): Designing one-pot syntheses where three or more reactants combine to form a complex product, thereby reducing the number of synthetic steps and purification stages.

Flow Chemistry: Utilizing continuous flow reactors could enable better control over reaction parameters (temperature, pressure, reaction time), improve safety for potentially unstable intermediates, and allow for easier scalability.

Photoredox Catalysis: Employing visible-light-mediated reactions could provide access to novel reaction pathways under mild conditions, potentially allowing for the construction of the heterocyclic core or the introduction of functional groups with high selectivity. organic-chemistry.org

Enzymatic Synthesis: Exploring biocatalytic methods could offer unparalleled stereoselectivity in the synthesis of chiral derivatives, a significant advantage for certain applications.

MethodologyPotential AdvantagesKey Precursors/Reagents to InvestigateRelevant Precedent
1,3-Dipolar CycloadditionHigh regioselectivity and versatility in forming the isoxazole ring.Nitrile oxides and functionalized alkynes or alkenes.Established route for isoxazole synthesis. nih.gov
Van Leusen Oxazole SynthesisEfficient one-pot synthesis from aldehydes and tosylmethyl isocyanide (TosMIC).Functionalized aldehydes and TosMIC derivatives.A versatile method for creating substituted oxazoles. mdpi.com
Continuous Flow SynthesisEnhanced safety, scalability, and precise control over reaction conditions.Reactive intermediates generated and used in situ.Photochemical transposition of isoxazoles to oxazoles has been achieved in flow. organic-chemistry.org
Palladium-Catalyzed Cross-CouplingIntroduction of diverse substituents (aryl, alkyl) onto the heterocyclic core.Halogenated oxazole/isoxazole precursors and boronic acids/esters.Direct arylation of oxazoles is well-documented. organic-chemistry.org

Advanced Spectroscopic Characterization of Short-Lived Intermediates

The reactivity of this compound likely involves short-lived intermediates, such as tautomers, radical ions, or excited states, which are challenging to detect using conventional spectroscopic methods. Future research should leverage advanced spectroscopic techniques to capture and characterize these transient species. The tautomeric equilibrium between the 5-hydroxy-1,2-oxazole form and its corresponding keto tautomer, an oxazol-5(4H)-one structure, is of particular interest as it governs the molecule's reactivity. nih.govresearchgate.net

Promising techniques include:

Pump-Probe Spectroscopy: Using ultrafast laser pulses, this technique can monitor the evolution of molecular states on femtosecond to picosecond timescales, providing direct insight into reaction dynamics and the lifetimes of excited states.

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR can track changes in vibrational modes during a reaction, offering structural information about transient intermediates.

Matrix Isolation Spectroscopy: By trapping the molecule in an inert gas matrix at cryogenic temperatures, reactive intermediates can be stabilized for extended periods, allowing for characterization by methods like IR and UV-Vis spectroscopy.

Potential IntermediateKey Structural FeatureProposed Characterization TechniqueExpected Information
Keto Tautomer (Oxazol-5(4H)-one)C=O stretch of the lactone ring.Time-Resolved Infrared (TRIR) SpectroscopyRate of tautomerization, structural confirmation.
Enolate IntermediateDelocalized negative charge.13C NMR in aprotic solvents with base.Mapping charge distribution.
Photochemically Excited StateAltered electronic distribution.Transient Absorption SpectroscopyLifetime and decay pathways of the excited state.
Ring-Opened SpeciesKetenimine or other acyclic structures.Matrix Isolation FT-IRVibrational frequencies of acyclic fragments.

Integration of Computational and Experimental Studies for Deeper Mechanistic Understanding

A synergistic approach combining computational modeling with experimental validation is crucial for a comprehensive understanding of the mechanisms governing the synthesis and reactivity of this compound. researchgate.net Density Functional Theory (DFT) and other quantum chemical methods can be used to predict reaction pathways, transition state energies, and spectroscopic properties, which can then be confirmed experimentally. researchgate.net

An integrated research workflow could include:

Computational Prediction: Modeling potential reaction pathways (e.g., cycloadditions, rearrangements, tautomerization) to identify the most energetically favorable routes and predict the structures of intermediates and transition states. nih.gov

Spectroscopic Correlation: Calculating theoretical NMR, IR, and UV-Vis spectra of proposed intermediates and comparing them with experimental data obtained from advanced spectroscopic techniques. researchgate.net

Kinetic Analysis: Performing experimental kinetic studies and comparing the results with computationally derived activation energies to validate the proposed mechanisms.

Research QuestionComputational ToolExperimental ValidationSynergistic Outcome
Tautomeric EquilibriumDFT Energy CalculationsVariable-Temperature NMR SpectroscopyQuantitative understanding of tautomer stability and interconversion barriers.
Reaction Pathway of a Novel TransformationTransition State Searching (e.g., QST2/3)Kinetic Isotope Effect StudiesValidated, step-by-step reaction mechanism.
Structure of a Short-Lived IntermediateTD-DFT for Excited StatesTransient Absorption SpectroscopyConfirmed structure and electronic properties of the transient species.
Regioselectivity of DerivatizationMolecular Orbital Analysis (Fukui functions)Product Ratio Analysis (HPLC, GC-MS)Predictive model for synthetic outcomes.

Exploration of Novel Chemical Transformations and Reactivity Patterns

The multifunctionality of this compound makes it an excellent candidate for exploring novel chemical transformations. The interplay between the hydroxyl, acetyl, and heterocyclic moieties could lead to unique reactivity patterns not observed in simpler oxazoles or isoxazoles. clockss.orgresearchgate.net

Future research could investigate:

Diels-Alder Reactions: The oxazole ring can function as a diene in inverse-electron-demand Diels-Alder reactions, providing a pathway to highly substituted pyridine (B92270) or furan (B31954) derivatives. clockss.org

Ring-Rearrangement Reactions: Subjecting the molecule to thermal or photochemical conditions could induce rearrangements, such as isoxazole-to-oxazole transformations, potentially leading to new heterocyclic scaffolds. organic-chemistry.org

Tandem Reactions: Designing reaction sequences where an initial transformation of the acetyl or hydroxyl group triggers a subsequent reaction within the heterocyclic ring, leading to complex molecular architectures in a single operation.

Catalytic C-H Activation: Direct functionalization of the C-H bonds on the heterocyclic core would provide an atom-economical route to novel derivatives without the need for pre-functionalized starting materials. organic-chemistry.org

Reaction TypeReactive Site(s)Potential Product ClassSignificance
Inverse-Electron-Demand Diels-AlderOxazole Ring (as diene)Substituted PyridinesAccess to a different class of important heterocycles. clockss.org
Photochemical RearrangementIsoxazole N-O bondSubstituted OxazolesIsomerization to a new heterocyclic core. organic-chemistry.org
Ring-Opening/RecyclizationHeterocyclic RingAcyclic intermediates, other heterocycles.Fundamental understanding of ring stability and reactivity.
Directed C-H FunctionalizationC4-H of the oxazole ringC4-arylated or alkylated derivativesAtom-economical derivatization.

Unexplored Theoretical Biological Interactions and Mechanistic Studies at a Molecular Level

While avoiding clinical or pharmacological claims, theoretical studies can provide valuable insights into the potential non-covalent interactions between this compound and biological macromolecules. The isoxazole and oxazole motifs are present in many biologically active compounds, making such foundational studies relevant. nih.govijpca.orgijpca.org

Future theoretical research should focus on:

Molecular Docking Simulations: To predict the binding modes and affinities of the compound and its virtual derivatives within the active sites of various enzymes or receptors. This can help identify key structural features responsible for potential interactions. nih.gov

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex over time, assessing the stability of binding poses and the role of solvent molecules.

Quantum Mechanics/Molecular Mechanics (QM/MM): To model potential chemical reactions at a quantum mechanical level within the classical environment of a protein active site, providing mechanistic details of hypothetical enzyme inhibition or covalent modification.

These computational approaches can help build a fundamental understanding of how the molecule's specific arrangement of hydrogen bond donors (hydroxyl group) and acceptors (carbonyl oxygen, ring nitrogen and oxygen) might facilitate interactions on a molecular level. nih.gov

Computational MethodResearch GoalKey Parameters to AnalyzePotential Insight (Non-Pharmacological)
Molecular DockingIdentify potential binding pockets in proteins.Binding energy, hydrogen bonds, hydrophobic interactions.Understanding of molecular recognition principles. nih.gov
Molecular Dynamics (MD)Assess the stability of a theoretical ligand-protein complex.Root Mean Square Deviation (RMSD), interaction lifetimes.Insight into the dynamics of non-covalent binding.
Quantum Mechanics/Molecular Mechanics (QM/MM)Model a hypothetical covalent interaction with an active site residue.Activation energy barriers, reaction pathways.Mechanistic hypothesis of covalent bond formation at a molecular level.
Free Energy Perturbation (FEP)Calculate the relative binding affinity of virtual derivatives.ΔΔG (relative binding free energy).Structure-affinity relationship at a theoretical level.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-(5-hydroxy-4H-1,2-oxazol-5-yl)ethanone, and how do they influence experimental design?

  • Answer : Critical properties include a logP of ~1.94 (indicating moderate hydrophobicity), a polar surface area (PSA) of 56 Ų (suggesting hydrogen-bonding potential), and a molecular weight of 188.06 g/mol. These parameters guide solvent selection (e.g., methanol/water mixtures for solubility) and chromatographic methods (reverse-phase HPLC). The oxazole ring’s electron-withdrawing nature may affect reactivity in nucleophilic substitutions .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Answer : Use X-ray crystallography (e.g., SHELX programs ) for definitive structural confirmation, as demonstrated for analogous oxazole derivatives in monoclinic systems (e.g., space group P21/c with β ≈ 95° ). Complement with FTIR (C=O stretch ~1700 cm⁻¹) and NMR (¹H: δ 2.5 ppm for acetyl protons; ¹³C: δ 190 ppm for ketone carbon).

Q. How should researchers handle safety concerns during synthesis?

  • Answer : Implement dust control (local exhaust ventilation) due to respiratory hazards. Use nitrile gloves and EN 166-certified goggles. Avoid contact with oxidizing agents (risk of hazardous decomposition). Store in airtight containers away from ignition sources .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL, WinGX) resolve ambiguities in hydrogen-bonding networks for this compound?

  • Answer : SHELXL refines hydrogen bonds using R1 and wR2 residuals (<0.05 and <0.15, respectively). Graph-set analysis (e.g., S(6) motifs for oxazole-water interactions) identifies supramolecular assemblies. ORTEP-3 visualizes thermal ellipsoids to assess disorder .

Q. What synthetic strategies optimize yield in oxazole derivatives like this compound?

  • Answer : Use microwave-assisted synthesis (120°C, 30 min) for cyclocondensation of β-keto esters with hydroxylamine. Monitor pH (6.5–7.0) to avoid oxazole ring decomposition. Catalytic acetic acid improves regioselectivity .

Q. How do steric and electronic effects of the oxazole ring influence reactivity in cross-coupling reactions?

  • Answer : The oxazole’s electron-deficient C5 position facilitates Suzuki-Miyaura couplings (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Steric hindrance at C4 requires bulky ligands (e.g., XPhos) for Buchwald-Hartwig aminations. DFT calculations (B3LYP/6-31G*) predict charge distribution .

Q. What methods validate the compound’s stability under varying pH and temperature conditions?

  • Answer : Conduct accelerated stability studies (ICH Q1A guidelines):

  • pH 1–13 (37°C, 24 hrs): Monitor degradation via UPLC-MS.
  • Thermal stress (60°C, 75% RH): FTIR detects oxazole ring opening (loss of C=N stretch at 1630 cm⁻¹).
    Results correlate with Arrhenius plots to predict shelf life .

Q. How can hydrogen-bonding motifs be exploited for co-crystal engineering?

  • Answer : The hydroxyl group (5-position) forms O–H⋯N bonds with pyridine-based co-formers (e.g., nicotinamide). Use Mercury CSD software to analyze packing motifs (e.g., R₂²(8) rings) and predict solubility enhancement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.